molecular formula C12H17N3O3 B4614270 1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID

1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4614270
M. Wt: 251.28 g/mol
InChI Key: OQZJPKONKIBSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine moiety, and a carboxylic acid group

Preparation Methods

The synthesis of 1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrazole intermediate with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrazole moieties can be modified using various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    1-Methylpiperidine-3-carboxylic acid ethyl ester: This compound shares the piperidine moiety but lacks the pyrazole ring, resulting in different chemical properties and applications.

    Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring and carboxylic acid group but may have different substituents, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its combination of the pyrazole ring, piperidine moiety, and carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-(3-methylpiperidine-1-carbonyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8-4-3-5-15(6-8)11(16)10-9(12(17)18)7-14(2)13-10/h7-8H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZJPKONKIBSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.